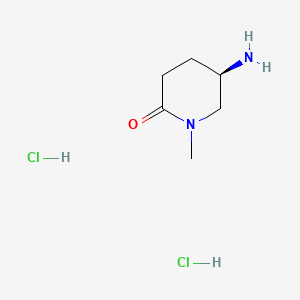
(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring with an amino group and a methyl group attached to it. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-amino-1-methyl-piperidin-2-one typically involves the use of L-glutamic acid as a starting material. The process begins with the esterification of L-glutamic acid in the presence of an acidic reagent. This intermediate is then reacted with 2-haloacetate and an N-protecting agent under basic conditions to form a compound that undergoes intramolecular condensation to produce N-protecting group piperidine-5-one-2S-carboxylate. This compound is further processed through various routes, including removal of the protecting group, condensation with benzyloxyamine hydrochloride, imine reduction, chiral resolution, neutralization, and hydrolysis .
Industrial Production Methods
Industrial production of (5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and environmentally friendly methods to ensure high yield and purity. The production process is designed to be efficient and scalable, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-amino-1-methyl-piperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including neuroprotective properties and as a component in drug formulations.
Industry: The compound is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of (5R)-5-amino-1-methyl-piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, leading to neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-amino-1-methyl-piperidin-2-one
- (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol;dihydrochloride
- (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable salts with hydrochloride ions enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C6H14Cl2N2O |
|---|---|
Molecular Weight |
201.09 g/mol |
IUPAC Name |
(5R)-5-amino-1-methylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m1../s1 |
InChI Key |
AEKSLRDYWGDCMN-ZJIMSODOSA-N |
Isomeric SMILES |
CN1C[C@@H](CCC1=O)N.Cl.Cl |
Canonical SMILES |
CN1CC(CCC1=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















